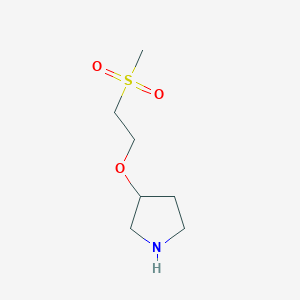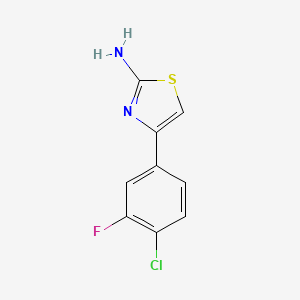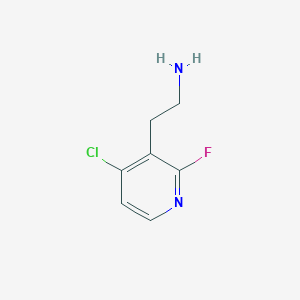
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is an organic compound with the molecular formula C7H15NO3S It is characterized by a pyrrolidine ring substituted with a 2-(methylsulfonyl)ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-(methylsulfonyl)ethanol under basic conditions. A common method includes:
Starting Materials: Pyrrolidine and 2-(methylsulfonyl)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of 2-(methylsulfonyl)ethanol, forming an alkoxide ion, which then undergoes nucleophilic substitution with pyrrolidine to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
3-(2-(Methylthio)ethoxy)pyrrolidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-(2-(Ethoxy)ethoxy)pyrrolidine: Similar structure but with an ethoxy group instead of a methylsulfonyl group.
Uniqueness: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets.
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
3-(2-methylsulfonylethoxy)pyrrolidine |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)5-4-11-7-2-3-8-6-7/h7-8H,2-6H2,1H3 |
InChIキー |
MBJSAHAOXGQJSX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCOC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

